molecular formula C15H17N5O4 B10828488 Remdesivir N-2 intermediate

Remdesivir N-2 intermediate

Cat. No.: B10828488
M. Wt: 331.33 g/mol
InChI Key: IJCOKJGMVJGKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Remdesivir N-2 intermediate is a crucial compound in the synthesis of remdesivir, an antiviral medication used to treat COVID-19. Remdesivir is a nucleoside ribonucleic acid polymerase inhibitor that interferes with the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) inside the host cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of remdesivir from its precursor, GS-441524, involves a three-step sequence. The process begins with the protection of the hydroxyl groups using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This is followed by a phosphoramidation reaction, where the protected intermediate is reacted with a phosphoramidite reagent. Finally, the protecting groups are removed under mild conditions to yield remdesivir .

Industrial Production Methods

For industrial production, the synthesis of remdesivir is optimized to achieve high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The overall yield of the industrial process can reach up to 85%, with a purity of 99.4% .

Chemical Reactions Analysis

Mechanism of Action

Remdesivir exerts its effects by inhibiting the RNA-dependent RNA polymerase enzyme, which is essential for the replication of SARS-CoV-2. The compound is metabolized inside the host cells to form the active triphosphate metabolite, GS-443902, which incorporates into the viral RNA and causes premature termination of RNA synthesis .

Properties

Molecular Formula

C15H17N5O4

Molecular Weight

331.33 g/mol

IUPAC Name

4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-4-carbonitrile

InChI

InChI=1S/C15H17N5O4/c1-14(2)23-11-9(5-21)22-15(6-16,12(11)24-14)10-4-3-8-13(17)18-7-19-20(8)10/h3-4,7,9,11-12,21H,5H2,1-2H3,(H2,17,18,19)

InChI Key

IJCOKJGMVJGKBB-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C

Origin of Product

United States

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